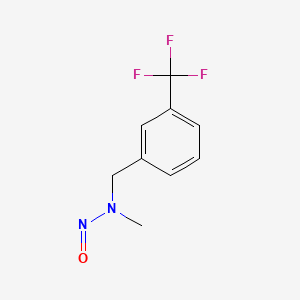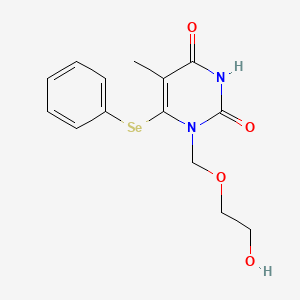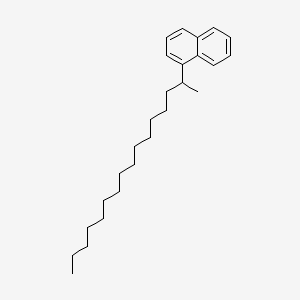
sec-Hexadecylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40 It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Hexadecylnaphthalene typically involves the alkylation of naphthalene with a hexadecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: A non-polar solvent like dichloromethane or carbon tetrachloride is often used.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
sec-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
sec-Hexadecylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-Hexadecylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The hexadecyl group enhances the hydrophobic interactions with lipid membranes, facilitating its incorporation into biological systems. The naphthalene ring can undergo various chemical transformations, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Hexadecylnaphthalene: Similar structure but with different alkyl chain positions.
Octadecylnaphthalene: Contains an octadecyl group instead of a hexadecyl group.
Dodecylnaphthalene: Contains a dodecyl group instead of a hexadecyl group.
Uniqueness
sec-Hexadecylnaphthalene is unique due to the specific position of the hexadecyl group on the naphthalene ring, which influences its chemical reactivity and physical properties. This positional specificity can lead to distinct interactions with biological systems and different applications compared to its analogs.
Properties
CAS No. |
120894-04-4 |
|---|---|
Molecular Formula |
C26H40 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-hexadecan-2-ylnaphthalene |
InChI |
InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23(2)25-22-17-20-24-19-15-16-21-26(24)25/h15-17,19-23H,3-14,18H2,1-2H3 |
InChI Key |
YRKSLYAWOBZISP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


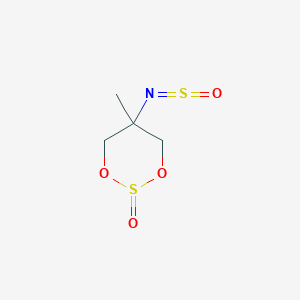
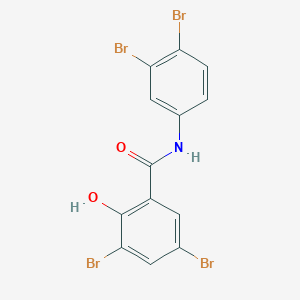
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
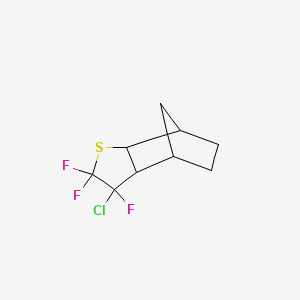
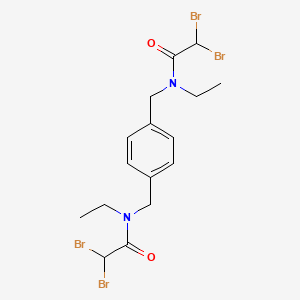
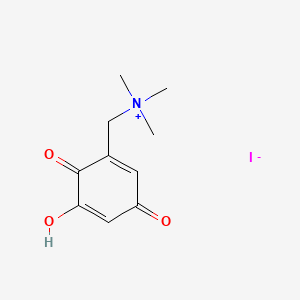

![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
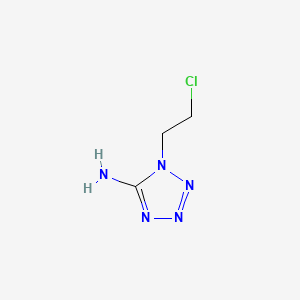
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)

